molecular formula C8H9F2N3O4 B2451538 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1855938-29-2

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2451538
CAS No.: 1855938-29-2
M. Wt: 249.174
InChI Key: NYUQVECXZUXLOM-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluorocarbene precursors or difluoromethylating agents.

    Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a nitrating mixture.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through various methods, including alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a butanoic acid moiety.

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-2-4(8(14)15)12-3-5(13(16)17)6(11-12)7(9)10/h3-4,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUQVECXZUXLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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